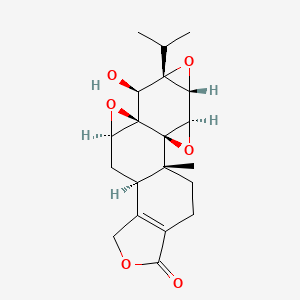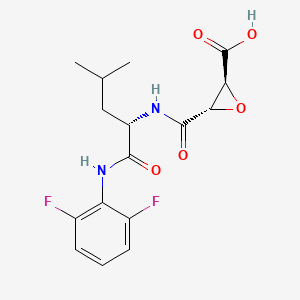
Epoxysuccinate derivative 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxysuccinate derivative 2 is a compound that belongs to the class of epoxides, which are characterized by an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epoxysuccinate derivative 2 typically involves the epoxidation of succinic acid derivatives. One common method is the reaction of succinic acid with a peracid, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of whole-cell catalysts, such as bacterial cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of cis-epoxysuccinate to enantiomerically pure tartaric acids, which can then be further processed to obtain the desired epoxysuccinate derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Epoxysuccinate derivative 2 undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Diols.
Reduction: Alcohols.
Substitution: Substituted epoxides with various functional groups.
Applications De Recherche Scientifique
Epoxysuccinate derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly epoxide hydrolases.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of enantiomerically pure tartaric acids, which are important in the manufacture of pharmaceuticals and food additives
Mécanisme D'action
The mechanism of action of epoxysuccinate derivative 2 involves its interaction with specific molecular targets, such as enzymes. For example, cis-epoxysuccinate hydrolases catalyze the hydrolysis of the epoxide ring to form tartaric acids. The enzyme’s active site contains key residues and metal ions that facilitate the catalytic process by stabilizing the transition state and lowering the activation energy .
Comparaison Avec Des Composés Similaires
Epoxysuccinate derivative 2 can be compared with other similar compounds, such as:
cis-Epoxysuccinate: Another epoxide with similar reactivity but different stereochemistry.
trans-Epoxysuccinate: A stereoisomer of this compound with distinct chemical properties.
Epoxyalkanes: Compounds with an epoxide ring and an alkane chain, which exhibit different reactivity due to the absence of carboxyl groups .
This compound is unique due to its specific stereochemistry and the presence of carboxyl groups, which influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C16H18F2N2O5 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1 |
Clé InChI |
RZWURLBUPSDTKT-DRZSPHRISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
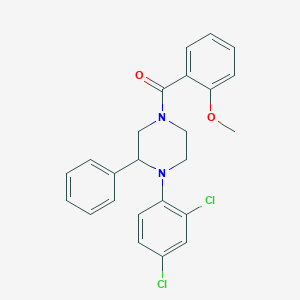
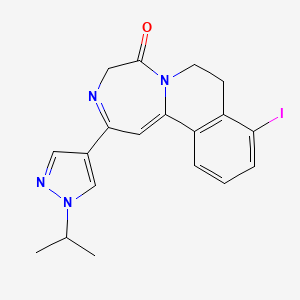

![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
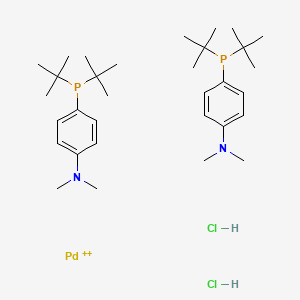
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)


![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
